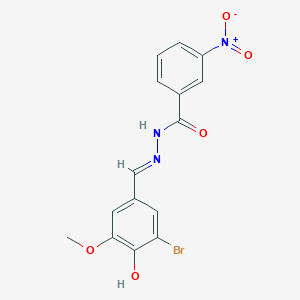

![molecular formula C25H21ClFN5O3S B11696765 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11696765.png)

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N’-[(E)-(2-Chlor-6-fluorphenyl)methyliden]-2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Triazolring, eine Dimethoxyphenylgruppe und eine Chlorfluorphenylgruppe umfasst. Die Summenformel lautet C25H21ClFN5O3S, und das Molekulargewicht beträgt 525,993 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N’-[(E)-(2-Chlor-6-fluorphenyl)methyliden]-2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid umfasst typischerweise mehrere Schritte:

Bildung des Triazolrings: Der Triazolring wird durch eine Cyclisierungsreaktion unter Verwendung von Hydrazin und einer geeigneten Nitrilverbindung synthetisiert.

Anbindung der Dimethoxyphenylgruppe: Die Dimethoxyphenylgruppe wird durch eine Substitutionsreaktion eingeführt, wobei häufig ein halogenierter Vorläufer verwendet wird.

Bildung der Hydrazidbindung: Die Hydrazidbindung wird durch Reaktion des Triazolderivats mit einem Säurechlorid gebildet.

Einführung der Chlorfluorphenylgruppe: Der letzte Schritt beinhaltet die Kondensation des Hydrazids mit 2-Chlor-6-fluorbenzaldehyd unter sauren oder basischen Bedingungen, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dies beinhaltet die Verwendung von kontinuierlichen Durchflussreaktoren, Hochdurchsatzscreening für optimale Reaktionsbedingungen und Reinigungstechniken wie Kristallisation und Chromatographie.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Azomethingruppe angreifen und sie in ein Amin umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können an elektrophilen und nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Halogenierte Reagenzien und starke Basen oder Säuren werden typischerweise verwendet.

Hauptsächlich gebildete Produkte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amine.

Substitution: Verschiedene substituierte aromatische Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuer Materialien.

Biologie

In der biologischen Forschung wird das Potenzial der Verbindung als bioaktives Molekül untersucht. Sie kann antimikrobielle, antifungale oder krebshemmende Eigenschaften aufweisen, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

In der Medizin sind die pharmakologischen Eigenschaften der Verbindung von Interesse. Studien können sich auf ihre Wirksamkeit und Sicherheit als Therapeutikum für verschiedene Krankheiten konzentrieren.

Industrie

Im Industriesektor kann die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, z. B. Polymere oder Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von N’-[(E)-(2-Chlor-6-fluorphenyl)methyliden]-2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid ist noch nicht vollständig verstanden. Es wird angenommen, dass sie über ihre Triazol- und aromatischen Gruppen mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagiert. Diese Wechselwirkungen können normale Zellprozesse stören und so die beobachteten biologischen Wirkungen der Verbindung verursachen.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the azomethine group, converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenated reagents and strong bases or acids are typically employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s pharmacological properties are of interest. Studies may focus on its efficacy and safety as a therapeutic agent for various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and aromatic groups. These interactions may disrupt normal cellular processes, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N’-[(E)-(2-Chlor-6-fluorphenyl)methyliden]-2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid

- N’-[(E)-(2-Chlor-6-fluorphenyl)methyliden]-2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid

- N’-[(E)-(2-Chlor-6-fluorphenyl)methyliden]-2-{[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid

Einzigartigkeit

Die Einzigartigkeit von N’-[(E)-(2-Chlor-6-fluorphenyl)methyliden]-2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid liegt in der spezifischen Kombination von funktionellen Gruppen, die ihr unterschiedliche chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl von Chlor- als auch von Fluorsubstituenten am Phenylring zusammen mit den Triazol- und Dimethoxyphenylgruppen macht sie zu einer vielseitigen Verbindung für verschiedene Anwendungen.

Eigenschaften

Molekularformel |

C25H21ClFN5O3S |

|---|---|

Molekulargewicht |

526.0 g/mol |

IUPAC-Name |

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C25H21ClFN5O3S/c1-34-21-12-11-16(13-22(21)35-2)24-30-31-25(32(24)17-7-4-3-5-8-17)36-15-23(33)29-28-14-18-19(26)9-6-10-20(18)27/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+ |

InChI-Schlüssel |

SEPYAPVIUIVOIU-CCVNUDIWSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC=C4Cl)F)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC=C4Cl)F)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11696687.png)

![3-chloro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11696694.png)

![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide](/img/structure/B11696708.png)

![Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate](/img/structure/B11696714.png)

![butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B11696715.png)

![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B11696731.png)

![(4Z)-3-(4-nitrophenyl)-4-[(2-nitrophenyl)hydrazinylidene]-5-oxopyrazole-1-carbothioamide](/img/structure/B11696737.png)

![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11696740.png)

![7-chloro-4-pentanoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11696745.png)

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11696752.png)